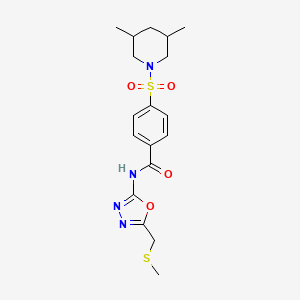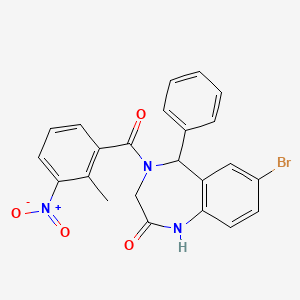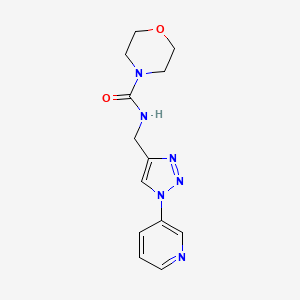![molecular formula C25H32N4O6S B2446737 4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 921096-03-9](/img/structure/B2446737.png)
4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound featuring a sulfamoyl group, an oxadiazole ring, and a dimethoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl moiety can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of the Sulfamoyl Group: The sulfamoyl group is typically introduced by reacting the intermediate with dibutylamine and a sulfonyl chloride derivative under basic conditions.
Final Coupling: The final step involves coupling the oxadiazole intermediate with the benzamide derivative, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups (if present in derivatives), typically using reagents like lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides are typical.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts catalysts are often employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives, amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and functionalized aromatic systems.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities, due to the presence of the oxadiazole ring and the sulfamoyl group.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate, particularly in the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
Industrially, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially altering the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-(Dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-triazol-2-yl]benzamide: Contains a triazole ring, offering different electronic properties and reactivity.
Uniqueness
The uniqueness of 4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide lies in its combination of a sulfamoyl group and an oxadiazole ring, which can confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O6S/c1-5-7-15-29(16-8-6-2)36(31,32)20-12-9-18(10-13-20)23(30)26-25-28-27-24(35-25)19-11-14-21(33-3)22(17-19)34-4/h9-14,17H,5-8,15-16H2,1-4H3,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTMSZYENCCFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2446654.png)

![5-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)-1,3,4-thiadiazole-2-thiol](/img/structure/B2446660.png)

![3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2446665.png)

![2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B2446668.png)

![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2446671.png)
![(E)-N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2446673.png)

![2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2446675.png)

![2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2446677.png)
